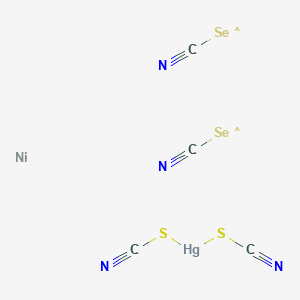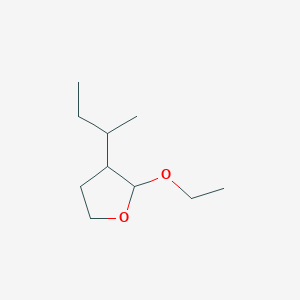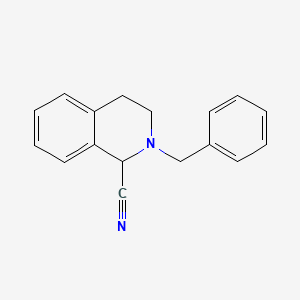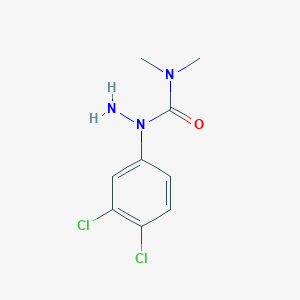
1-(3,4-Dichlorophenyl)-N,N-dimethylhydrazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-N,N-dimethylhydrazine-1-carboxamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenyl group attached to a dimethylhydrazine carboxamide moiety, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-N,N-dimethylhydrazine-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with dimethylamine and phosgene. The process can be summarized as follows:
Starting Material: 3,4-dichloroaniline.
Reagent: Phosgene.
Intermediate: Isocyanate derivative.
Final Reaction: The isocyanate derivative is reacted with dimethylamine to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-Dichlorophenyl)-N,N-dimethylhydrazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent but often involve the use of catalysts and specific solvents.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(3,4-Dichlorophenyl)-N,N-dimethylhydrazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dichlorophenyl)-N,N-dimethylhydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Photosystem II Inhibition: The compound blocks the plastoquinone binding site of photosystem II, inhibiting electron flow and disrupting photosynthesis.
Molecular Targets: The primary target is the photosystem II complex in plants.
Pathways Involved: The inhibition of electron transport in photosystem II leads to a reduction in ATP and NADPH production, ultimately affecting cellular energy metabolism.
Comparación Con Compuestos Similares
3-(3,4-Dichlorophenyl)-1,1-dimethylurea (Diuron): Shares a similar structure and mechanism of action.
Hydrazine-coupled Pyrazoles: Known for their diverse pharmacological effects.
Uniqueness: 1-(3,4-Dichlorophenyl)-N,N-dimethylhydrazine-1-carboxamide is unique due to its specific structural features and its ability to inhibit photosystem II with high specificity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
36012-23-4 |
|---|---|
Fórmula molecular |
C9H11Cl2N3O |
Peso molecular |
248.11 g/mol |
Nombre IUPAC |
1-amino-1-(3,4-dichlorophenyl)-3,3-dimethylurea |
InChI |
InChI=1S/C9H11Cl2N3O/c1-13(2)9(15)14(12)6-3-4-7(10)8(11)5-6/h3-5H,12H2,1-2H3 |
Clave InChI |
TUACKMDQJPUQBC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)N(C1=CC(=C(C=C1)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


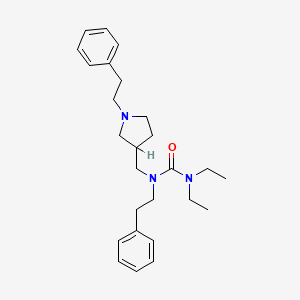



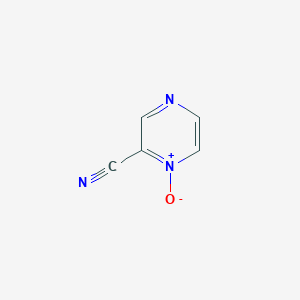


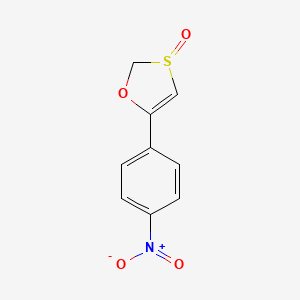
![3-Chloro-4-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14681259.png)
